

Why was Inupadenant deprioritized for NSCLC compared to standard of care

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Inupadenant Deprioritized for NSCLC Despite Promising Phase 2 Data

Watertown, Mass. & Gosselies, Belgium - iTeos Therapeutics has announced the deprioritization of its adenosine A2A receptor (A2AR) antagonist, inupadenant, for the treatment of non-small cell lung cancer (NSCLC). The decision comes despite interim data from the Phase 2 A2A-005 trial showing "encouraging" anti-tumor activity when combined with chemotherapy. However, the company stated that the level of clinical activity did not meet the threshold to warrant further investment in this indication, especially when compared to the current standard of care.[1][2][3][4]

This guide provides a comparative analysis of inupadenant's clinical trial results against the standard of care for second-line treatment of metastatic non-squamous NSCLC after progression on immunotherapy, detailing the experimental protocols and the rationale behind the deprioritization.

Executive Summary

Inupadenant, an oral A2AR antagonist, was evaluated in the A2A-005 trial in combination with carboplatin and pemetrexed in patients with metastatic non-squamous NSCLC who had progressed on or after immune checkpoint inhibitor therapy.[1][5] While the combination demonstrated a manageable safety profile and notable overall response rates (ORR) and progression-free survival (PFS), particularly at the highest dose, the efficacy did not show a



substantial improvement over existing standard-of-care chemotherapy to justify continued development in this competitive landscape.[3][4]

Comparative Clinical Efficacy

The following tables summarize the clinical performance of inupadenant in the A2A-005 trial compared to historical data for standard-of-care platinum-based chemotherapy in a similar patient population.

Table 1: Efficacy of Inupadenant Combination Therapy in A2A-005 Trial

Dose Cohort	Overall Response Rate (ORR)	Median Progression-Free Survival (PFS)	6-Month PFS Rate
All Patients	63.9%	7.7 months	-
40mg Inupadenant	53.3%	5.6 months	-
60mg Inupadenant	66.7%	6.6 months	-
80mg Inupadenant (RP2D)	73.3%	Not Reached	64.6%

Data from the interim analysis of the dose-escalation portion of the A2A-005 trial as of October 29, 2024.[6][7][8]

Table 2: Efficacy of Standard of Care (Platinum-Based Chemotherapy) in Second-Line NSCLC (Post-Immunotherapy)

Study	Treatment	Overall Response Rate (ORR)	Median Progression-Free Survival (PFS)
Retrospective Study (University Hospital of Salamanca)	Platinum-based therapies	47.1%	6 months



Data from a retrospective study of patients with advanced NSCLC (PD-L1 ≥50%) treated with second-line platinum-based therapies after immunotherapy.[9]

Experimental Protocols Inupadenant: A2A-005 Trial

The A2A-005 trial was a Phase 2, two-part study designed to evaluate the efficacy and safety of inupadenant in combination with carboplatin and pemetrexed in adults with non-squamous NSCLC who have progressed on immunotherapy.[4]

- Part 1 (Dose-Finding): An open-label, dose-escalation phase to determine the recommended Phase 2 dose (RP2D) of inupadenant. Patients received inupadenant at 40mg, 60mg, or 80mg twice daily in combination with standard doses of carboplatin and pemetrexed.[2][4][6]
- Part 2 (Randomized): A planned double-blind, placebo-controlled phase to compare inupadenant at the RP2D plus chemotherapy against placebo plus chemotherapy. This part of the study will not proceed due to the deprioritization decision.[4][10]

Key Inclusion Criteria:

- Confirmed diagnosis of metastatic (Stage IV) or locally advanced, unresectable (Stage III)
 NSCLC of non-squamous pathology.
- Progression on or after at least 12 weeks of treatment with an anti-PD-(L)1 agent.
- ECOG performance status of 0 or 1.
- Measurable disease as defined by RECIST v1.1.

Endpoints:

- Primary Endpoint (Part 1): Safety and tolerability of the combination therapy.
- Secondary Endpoints (Part 1): Overall Response Rate (ORR) and Progression-Free Survival (PFS).[7]

Standard of Care: Platinum-Based Chemotherapy



The comparator data is derived from a retrospective analysis of patients with advanced NSCLC (PD-L1 ≥50%) who received second-line platinum-based chemotherapy after progressing on first-line immunotherapy. The most common regimen was carboplatin in combination with pemetrexed.[9]

Rationale for Deprioritization

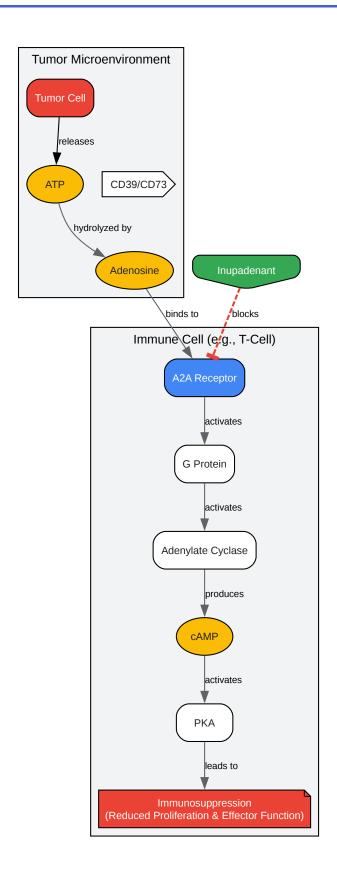
The decision to deprioritize inupadenant for NSCLC was not due to safety concerns, as the combination with chemotherapy was reported to be manageable and tolerable with no dose-dependent toxicities.[1][5] Instead, the rationale centers on the high bar for demonstrating a significant clinical benefit over the established and more economical standard of care.

While the ORR of 73.3% at the 80mg dose of inupadenant appears promising, the overall ORR of 63.9% across all cohorts is comparable to the 66.7% ORR reported in some studies for standard chemotherapy in a similar post-immunotherapy setting.[3] iTeos Therapeutics concluded that this "initial signal...does not meet sufficient level of clinical activity to warrant further investment."[1][2][7] The company will now focus its resources on other pipeline candidates, including its TIGIT antibody program.[2][3]

Mechanism of Action: A2A Receptor Antagonism

Inupadenant is a selective antagonist of the adenosine A2A receptor. In the tumor microenvironment, high levels of adenosine are produced, which binds to A2A receptors on immune cells, leading to immunosuppression. By blocking this interaction, inupadenant aims to restore the anti-tumor activity of immune cells like T-lymphocytes.[11]





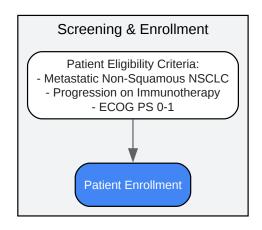
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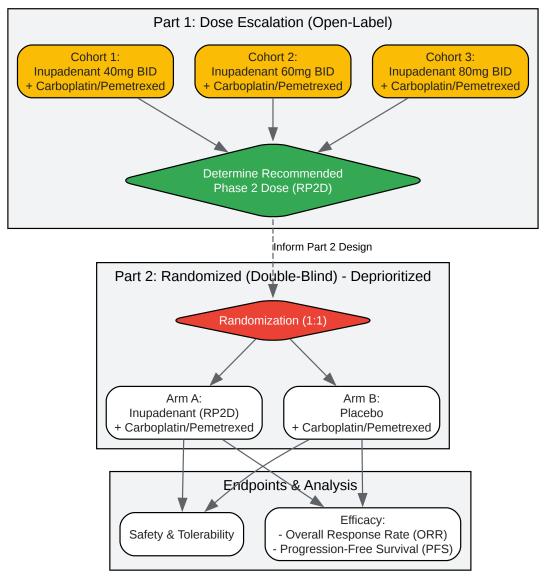
Caption: A2A Receptor Signaling Pathway and Inupadenant's Mechanism of Action.



Experimental Workflow: A2A-005 Clinical Trial

The following diagram illustrates the workflow of the A2A-005 clinical trial.







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Caption: Workflow of the A2A-005 Clinical Trial for Inupadenant in NSCLC.

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